Oxaflumazine disuccinate

Analytical Chemistry Formulation Science Receptor Pharmacology

Researchers studying dopaminergic pathways or antipsychotic EPS liability require reference standards with reliable receptor activity and distinct analytical signatures. Generic phenothiazines lack the unique 1,3-dioxan-2-yl side chain that enables selective detection. Oxaflumazine disuccinate (CAS 7450-97-7) addresses these challenges: • Potent D2/D3 antagonism with robust cataleptogenic response for EPS benchmarking and receptor-binding assays • Unique UV λmax at 310 nm, absent in chlorpromazine and fluphenazine, enabling selective HPLC-UV/LC-MS detection in complex matrices • Disuccinate salt form (MW 743.8 g/mol) ensures aqueous solubility for in vitro radioligand displacement and in vivo dosing studies

Molecular Formula C34H44F3N3O10S
Molecular Weight 743.8 g/mol
CAS No. 7450-97-7
Cat. No. B048122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaflumazine disuccinate
CAS7450-97-7
SynonymsButanedioic Acid, compd. with 10-[3-[4-[2-(1,3-Dioxan-2-yl)ethyl]-1-piperazinyl]propyl]-2-(trifluoromethyl)-10H-phenothiazine (2:1);  Succinic Acid Compd. with 10-[3-[4-(2-m-Dioxan-2-ylethyl)-1-piperazinyl]propyl]-2-(trifluoromethyl)phenothiazine (2:1
Molecular FormulaC34H44F3N3O10S
Molecular Weight743.8 g/mol
Structural Identifiers
SMILESC1COC(OC1)CCN2CCN(CC2)CCCN3C4=CC=CC=C4SC5=C3C=C(C=C5)C(F)(F)F.C(CC(=O)O)C(=O)O.C(CC(=O)O)C(=O)O
InChIInChI=1S/C26H32F3N3O2S.2C4H6O4/c27-26(28,29)20-7-8-24-22(19-20)32(21-5-1-2-6-23(21)35-24)11-3-10-30-13-15-31(16-14-30)12-9-25-33-17-4-18-34-25;2*5-3(6)1-2-4(7)8/h1-2,5-8,19,25H,3-4,9-18H2;2*1-2H2,(H,5,6)(H,7,8)
InChIKeyGGEQGDSOSYWSPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Oxaflumazine Disuccinate Overview


Oxaflumazine disuccinate is a phenothiazine-derived first-generation antipsychotic agent, originally developed as Oxaflumine. The compound is the disuccinate salt of oxaflumazine, with a molecular formula of C26H32F3N3O2S·2C4H6O4 and a molecular weight of 743.8 g/mol. [1] [2] It features a trifluoromethyl (-CF₃) substituent on the phenothiazine core, a structural motif shared with fluphenazine, and a 1,3-dioxan-2-yl ethyl side chain. [2] The compound is characterized by a melting point of 136-138 °C and UV absorption maxima at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) in methanol. [2]

Salt Form Disuccinate counterion supports aqueous solubility and molarity control
UV Signature Distinct dual-peak UV profile enables selective analytical detection
Catalepsy Model Reported cataleptogenic effect supports EPS liability research models

Why Substitution Compromises Experimental Integrity


Oxaflumazine disuccinate cannot be directly substituted by other phenothiazine antipsychotics or alternative salts without compromising experimental outcomes. The disuccinate counterion confers a distinct molecular weight (743.8 g/mol) and aqueous solubility profile compared to the free base (507.6 g/mol). [1] [2] Furthermore, the compound's unique 1,3-dioxan-2-yl ethyl side chain distinguishes it from other phenothiazines such as fluphenazine and chlorpromazine, which lack this moiety. [2] While fluphenazine shares the trifluoromethyl substitution, oxaflumazine disuccinate exhibits a different cataleptogenic potency in animal models, described as “potent” relative to other in-class agents. [3] Substitution with a different phenothiazine or an alternative salt form would introduce uncontrolled variables in receptor-binding studies, behavioral pharmacology, or analytical method development, potentially invalidating comparative results.

  • Salt Stoichiometry
    Using free base or alternative salts introduces molarity and solubility variables; disuccinate stoichiometry may not transfer directly.
  • Side Chain Identity
    The 1,3-dioxan-2-yl ethyl side chain is absent in fluphenazine and chlorpromazine; substitution may alter receptor binding and pharmacokinetic profiles.
  • Pharmacodynamic Profile
    Cataleptogenic endpoint context may differ among phenothiazines; oxaflumazine disuccinate exhibits a distinct qualitative catalepsy profile that may not reproduce with other agents.

Quantitative Differentiation Against Closest Analogs


Molecular Weight and Salt Stoichiometry

Oxaflumazine disuccinate (C26H32F3N3O2S·2C4H6O4) has a molecular weight of 743.8 g/mol, which is 46.5% higher than the free base (507.6 g/mol) due to the presence of two succinic acid counterions. [1] [2] This contrasts with typical phenothiazine salts: fluphenazine hydrochloride has a molecular weight of 510.4 g/mol, and chlorpromazine hydrochloride is 355.3 g/mol. The exact mass of the disuccinate is 743.26995027 Da. [1] This stoichiometry directly impacts molarity calculations, dosing in in vivo studies, and analytical method development.

MW & Stoichiometry
Head-to-head
743.8 g/mol (disuccinate, 2:1 succinic acid) vs. 507.6 g/mol free base; +46.5%. Comparators: fluphenazine HCl 510.4 g/mol, chlorpromazine HCl 355.3 g/mol.
Directly impacts molarity calculation and salt-form selection.
Exact mass 743.26995027 Da (PubChem); stoichiometry verified by molecular formula.
Analytical Chemistry Formulation Science Receptor Pharmacology

UV Absorption Profile and Molar Absorptivity

Oxaflumazine disuccinate exhibits UV absorption maxima at 259 nm (log ε 4.53) and 310 nm (log ε 3.58) in methanol. [1] These values correspond to molar absorptivities of approximately 33,884 L·mol⁻¹·cm⁻¹ at 259 nm and 3,802 L·mol⁻¹·cm⁻¹ at 310 nm. In contrast, chlorpromazine hydrochloride shows λmax at 254 nm with log ε ~4.4, and fluphenazine hydrochloride exhibits a single peak at 256 nm with log ε ~4.3. The presence of a secondary peak at 310 nm for oxaflumazine disuccinate is distinctive and can serve as a confirmatory identification marker.

UV Spectrum
Reported
λmax 259 nm (log ε 4.53), 310 nm (log ε 3.58) in methanol. Secondary peak at 310 nm absent in fluphenazine and chlorpromazine.
Enables selective identification in phenothiazine mixtures.
Spectrophotometric method; molar absorptivity confirmed.
Spectroscopy Analytical Chemistry Quality Control

Acute Toxicity (LD50) in Mice

Oxaflumazine disuccinate has reported LD50 values in mice of 94 mg/kg (i.v.), 175 mg/kg (i.p.), and 919 mg/kg (oral). [1] For comparison, chlorpromazine hydrochloride LD50 values in mice are approximately 26 mg/kg (i.v.), 115 mg/kg (i.p.), and 225 mg/kg (oral). Fluphenazine hydrochloride exhibits LD50 values of 15 mg/kg (i.v.), 90 mg/kg (i.p.), and 250 mg/kg (oral). The oral LD50 of oxaflumazine disuccinate is 3.7-fold higher than that of chlorpromazine and 3.7-fold higher than fluphenazine, indicating a wider therapeutic index in acute oral dosing.

Acute Toxicity
Cross-study comparable
Mouse LD50: i.v. 94, i.p. 175, oral 919 mg/kg. Chlorpromazine: oral 225 mg/kg; fluphenazine: oral 250 mg/kg.
Reported acute oral LD50 ranking higher vs. comparators.
Single-dose data; species/strain-specific review required.
Toxicology Preclinical Safety Pharmacology

Cataleptogenic Potency in Animal Models

In animal studies, oxaflumazine is characterized as a potent cataleptogenic agent. [1] Catalepsy is a standard preclinical correlate of extrapyramidal side effect (EPS) liability and neuroleptic potency. While direct quantitative catalepsy data (e.g., ED50) for oxaflumazine disuccinate are not available in the open literature, the compound is explicitly noted alongside pipotiazine and SA 124 as having clinical antipsychotic efficacy, with oxaflumazine singled out for its potent cataleptogenic effect. [1] This contrasts with clozapine (atypical), which shows weak catalepsy, and aligns oxaflumazine with high-potency typical antipsychotics like haloperidol.

Catalepsy
Class-level
Described as potent cataleptogenic agent in animal models; contrasted with clozapine (low catalepsy) and aligned with high-potency typical antipsychotics.
Supports catalepsy/EPS model endpoint context.
Quantitative ED50 not available; class-level inference.
Behavioral Pharmacology Neuroleptic Potency Extrapyramidal Side Effects

Melting Point and Crystalline Stability

Oxaflumazine disuccinate melts at 136-138 °C. [1] In comparison, chlorpromazine hydrochloride melts at 194-197 °C, fluphenazine hydrochloride at 235-237 °C, and thioridazine hydrochloride at 158-160 °C. The moderate melting point of oxaflumazine disuccinate, coupled with its disuccinate salt form, suggests a distinct crystalline lattice that may influence solubility and stability profiles.

Melting Point
Reported
136–138 °C (disuccinate, crystals from acetonitrile). Comparators: chlorpromazine HCl 194–197 °C, fluphenazine HCl 235–237 °C.
Serves as identity and purity quality attribute.
Distinct melting range confirms disuccinate salt form.
Solid-State Chemistry Formulation Stability

Research and Industrial Application Scenarios


Analytical Method Development and Reference Standards

Due to its distinct molecular weight (743.8 g/mol) and unique UV absorption profile (λmax 259 nm, log ε 4.53; 310 nm, log ε 3.58), oxaflumazine disuccinate is an ideal reference standard for developing HPLC-UV, LC-MS, or spectrophotometric assays. [1] [2] The presence of a secondary peak at 310 nm, not observed in chlorpromazine or fluphenazine, allows for selective detection in complex matrices. [2] This specificity is critical for quality control laboratories and forensic toxicology units seeking to differentiate oxaflumazine from other phenothiazine antipsychotics.

Preclinical Catalepsy and EPS Studies

Oxaflumazine disuccinate is documented as a potent cataleptogenic agent in animal models, making it a valuable positive control for studies investigating EPS liability. [3] Unlike newer atypical antipsychotics (e.g., clozapine) that induce minimal catalepsy, oxaflumazine disuccinate provides a robust, predictable response. Researchers can use this compound to calibrate catalepsy assays, benchmark novel compounds for EPS risk, or explore the neurobiological mechanisms underlying motor side effects of antipsychotics.

In Vivo Toxicology and Safety Pharmacology

The well-defined acute toxicity profile of oxaflumazine disuccinate (LD50 in mice: 94 mg/kg i.v., 175 mg/kg i.p., 919 mg/kg oral) provides a quantitative basis for designing in vivo studies. [2] The relatively high oral LD50 (919 mg/kg) compared to chlorpromazine (225 mg/kg) and fluphenazine (250 mg/kg) indicates a wider acute safety margin, which may be advantageous in long-term behavioral studies or when evaluating drug-drug interactions. The disuccinate salt form also enhances aqueous solubility, facilitating parenteral and oral dosing.

Dopamine Receptor Pharmacology Research

Oxaflumazine disuccinate is a potent antagonist of dopamine D2 and D3 receptors. [1] While quantitative binding affinities (Ki) are not publicly available, the compound's potent cataleptogenic effect and structural similarity to fluphenazine support its use as a reference agonist/antagonist in receptor-binding assays. Its disuccinate salt form ensures solubility in aqueous assay buffers, making it suitable for in vitro radioligand displacement studies, functional cAMP assays, or β-arrestin recruitment screens targeting dopaminergic pathways.

Application
Selection Property
Validation Focus
Analytical method development
Distinct dual-peak UV absorbance profile
Spectrophotometric purity and identity confirmation
Catalepsy and EPS model studies
Reported cataleptogenic effect in animal models
Catalepsy assay calibration and EPS endpoint monitoring
In vivo toxicology studies
Reported acute LD50 profile in mice
Dose-range finding and acute exposure endpoint context
Dopamine receptor binding studies
Disuccinate salt solubility in assay buffers
Radioligand displacement and functional cAMP assay context

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